![molecular formula C23H31FN2O2 B6123260 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)
3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone, also known as A-366, is a novel small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins are epigenetic readers that play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer and inflammatory disorders. A-366 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.
作用機序
BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, leading to changes in gene transcription. 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and other proteins. This results in a decrease in gene transcription, particularly of genes involved in cell growth and inflammation. This compound has been shown to have a high degree of selectivity for BET proteins, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects in cancer cell lines, both in vitro and in vivo. These effects are likely due to the inhibition of BET proteins and subsequent changes in gene transcription. This compound has also been shown to reduce inflammation in animal models of inflammatory disease, suggesting that it may have potential as an anti-inflammatory agent. The biochemical and physiological effects of this compound are currently being studied in greater detail.
実験室実験の利点と制限
One advantage of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is its high degree of selectivity for BET proteins, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for further study. One limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the optimal dosing and administration of this compound are still being investigated.
将来の方向性
There are several future directions for the study of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone. One area of interest is the potential for combination therapy with other anti-cancer or anti-inflammatory agents. Another area of interest is the development of more potent and selective BET inhibitors. Additionally, the role of BET proteins in other diseases, such as neurological disorders, is an area of active investigation. Finally, the clinical development of this compound as a therapeutic agent is an area of ongoing research.
合成法
The synthesis of 3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone involves several steps, starting with the reaction of 2-adamantanamine with 4-fluorobenzaldehyde to form the intermediate 2-adamantyl-4-fluorobenzylamine. This intermediate is then coupled with 3-hydroxy-2-piperidone in the presence of a coupling agent to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further study.
科学的研究の応用
3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone has been shown to selectively bind to the bromodomains of BET proteins, inhibiting their ability to interact with acetylated histones and regulate gene transcription. This mechanism of action has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. This compound has been shown to have potent anti-proliferative effects in cancer cell lines and to reduce inflammation in animal models of inflammatory disease. These findings suggest that this compound may have broad therapeutic potential.
特性
IUPAC Name |
3-[(2-adamantylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c24-20-4-2-15(3-5-20)13-26-7-1-6-23(28,22(26)27)14-25-21-18-9-16-8-17(11-18)12-19(21)10-16/h2-5,16-19,21,25,28H,1,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCLGPBMRHDXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNC3C4CC5CC(C4)CC3C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)
![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)
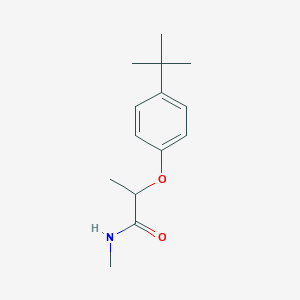
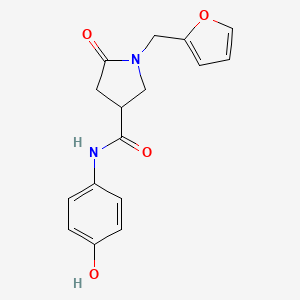
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
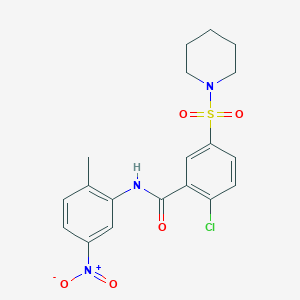
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)
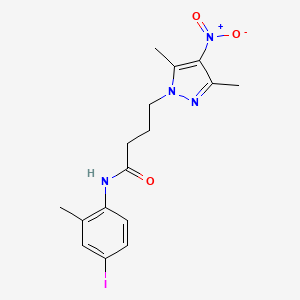
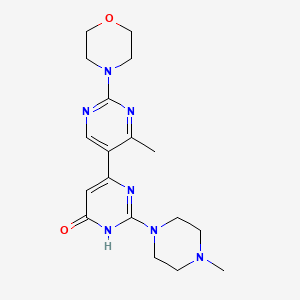
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)